

Introduction: The Significance of Isotopic Labeling in Aniline

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Compound of Interest

Compound Name: *Aniline-d7*

Cat. No.: *B085245*

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Aniline, the simplest aromatic amine, is a cornerstone of chemical synthesis, finding application in the production of dyes, polymers, pharmaceuticals, and agricultural chemicals.[1][2] The deuterated isotopologue, **Aniline-d7** (also known as Heptadeuteroaniline or Benzenamine-d7), represents a powerful tool for advanced research.[3] In this molecule, all seven hydrogen atoms (five on the phenyl ring and two on the amino group) are replaced with deuterium, a stable, heavy isotope of hydrogen.

This isotopic substitution imparts a distinct mass shift without significantly altering the compound's chemical reactivity, making **Aniline-d7** an invaluable resource in quantitative analysis, metabolic studies, and mechanistic investigations. Its primary utility lies in its application as an internal standard in mass spectrometry-based assays, where its co-elution with the unlabeled analyte and distinct mass-to-charge ratio (m/z) allow for precise and accurate quantification, correcting for variations in sample preparation and instrument response. This guide provides a comprehensive overview of the core physical and chemical properties of **Aniline-d7**, offering a foundational understanding for its effective application in a laboratory setting.

Core Physicochemical Properties

The fundamental physical characteristics of **Aniline-d7** are critical for its proper storage, handling, and application in experimental design. While chemically similar to its non-deuterated counterpart, its increased mass results in slight variations in physical properties such as density.

Property	Value	Source(s)
Molecular Formula	C ₆ D ₅ ND ₂ (or C ₆ D ₇ N)	[4]
Molecular Weight	100.17 g/mol	[3][5][6]
Appearance	Colorless to yellowish oily liquid; darkens on exposure to air and light.	[2]
Density	1.098 g/mL at 25 °C	[6][7][8]
Melting Point	-6 °C (21 °F; 267 K)	[6][7][8]
Boiling Point	184 °C (363 °F; 457 K)	[6][7][8]
Flash Point	70 °C (158 °F) - closed cup	[6][8]
Refractive Index	n _{20/D} 1.5824	[6][8]

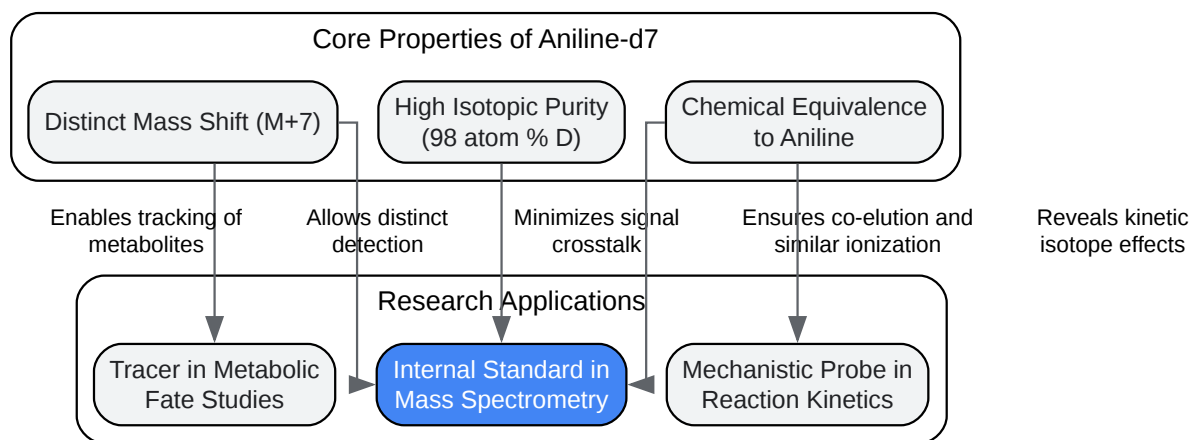
Note: Appearance is inferred from the properties of unlabeled aniline, as isotopic substitution does not affect visible characteristics.

Isotopic Characteristics and Their Analytical Implications

The defining features of **Aniline-d7** stem from its isotopic composition. These characteristics are the very reason for its utility in modern analytical chemistry.

- **Isotopic Purity:** Commercially available **Aniline-d7** typically has an isotopic purity of 98 atom % D.[6][8] This high level of deuterium incorporation is crucial for minimizing isotopic overlap with the non-labeled analyte's mass spectrum, ensuring a clean signal for quantification.
- **Mass Shift:** The replacement of seven hydrogen atoms (mass ≈ 1 amu) with seven deuterium atoms (mass ≈ 2 amu) results in a predictable and significant mass increase. This provides a mass shift of M+7 relative to unlabeled aniline, which is easily resolved by modern mass spectrometers.[6][8]

The following diagram illustrates the relationship between these properties and their research applications.



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Caption: Relationship between **Aniline-d7** properties and applications.

Solubility Profile

The solubility of a compound is a critical parameter for preparing stock solutions and designing experimental media. As isotopic substitution has a negligible effect on intermolecular forces, the solubility profile of **Aniline-d7** is considered virtually identical to that of standard aniline.

- **Water Solubility:** Aniline is slightly soluble in water, with a reported solubility of approximately 3.6 g per 100 mL at 20°C.[9][10] This limited solubility is due to the hydrophobic nature of the large benzene ring, despite the polar amino group's ability to form hydrogen bonds.[10]
- **Organic Solvents:** It exhibits good solubility in most common organic solvents, including ethanol, ether, acetone, and chloroform.[10][11]
- **Effect of pH:** The solubility in aqueous solutions is highly pH-dependent. In acidic conditions, the amino group is protonated to form the anilinium cation ($\text{C}_6\text{H}_5\text{NH}_3^+$). This salt is significantly more water-soluble than the neutral molecule.[10]

Safety, Handling, and Storage

Aniline-d7 shares the same toxicological profile as its non-deuterated counterpart and must be handled with appropriate care.

- **Primary Hazards:** **Aniline-d7** is classified as highly toxic and dangerous. It is toxic if swallowed, inhaled, or in contact with skin.[6] It is known to cause serious eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[6][12] Prolonged or repeated exposure can cause damage to organs.[12] It is also very toxic to aquatic life with long-lasting effects.[13]
- **Personal Protective Equipment (PPE):** Always handle **Aniline-d7** in a well-ventilated area, preferably within a chemical fume hood.[13][14] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash-proof goggles, and a lab coat.[12]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[13][15] The recommended storage temperature is between 2-8°C.[6][8] Aniline can darken upon exposure to air and light due to oxidation.[2]

Experimental Protocol: Use of Aniline-d7 as an Internal Standard for LC-MS Quantification

This section provides a validated, step-by-step methodology for using **Aniline-d7** as an internal standard (IS) to quantify aniline in a water sample via Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Preparation of Stock Solutions

- **Aniline-d7 (IS) Stock (1 mg/mL):** Accurately weigh 10 mg of **Aniline-d7** and dissolve in 10 mL of methanol in a volumetric flask.
- **Aniline Stock (1 mg/mL):** Prepare a corresponding stock solution of unlabeled aniline using the same method.
- **Working Solutions:** From the stock solutions, prepare a series of calibration standards containing a fixed concentration of **Aniline-d7** (e.g., 100 ng/mL) and varying concentrations of aniline (e.g., 1-1000 ng/mL). The solvent for these solutions should be the initial mobile phase of the LC gradient.

2. Sample Preparation

- Collect 1 mL of the water sample into a clean vial.
- Spike the sample with the **Aniline-d7** IS to achieve the same final concentration as in the calibration standards (e.g., add 10 µL of a 10 µg/mL IS working solution to achieve 100 ng/mL).
- Vortex the sample thoroughly to ensure homogeneity.

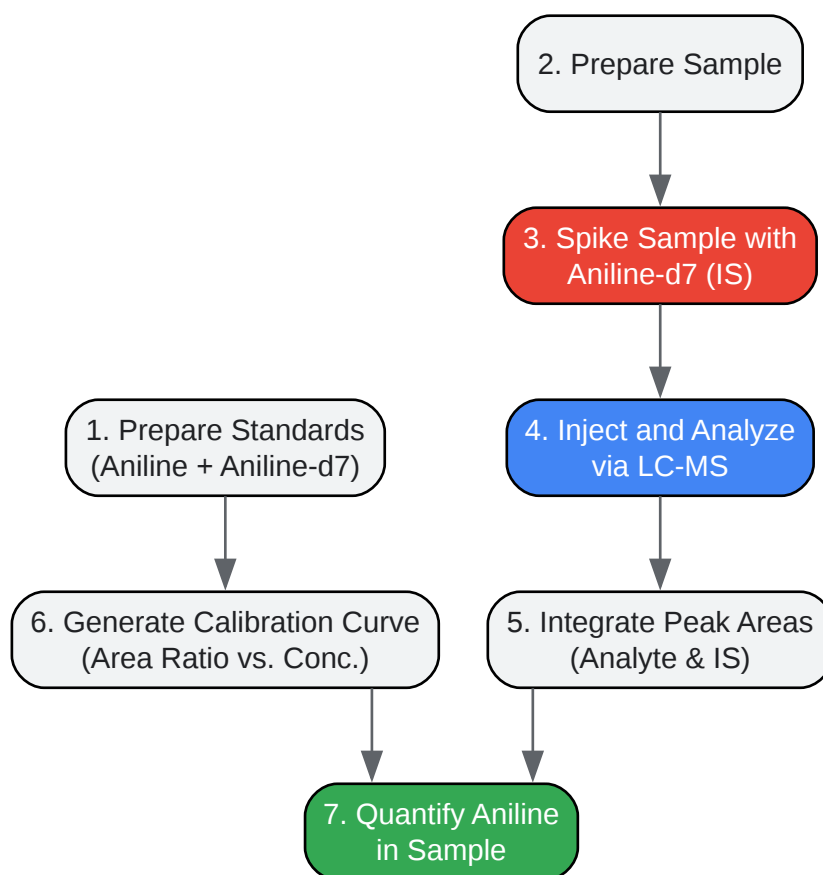
3. LC-MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A suitable gradient to separate aniline from matrix components (e.g., start at 5% B, ramp to 95% B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry (MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
 - Transitions to Monitor:
 - Aniline: Q1: 94.1 m/z → Q3: 66.1 m/z (quantifier), 77.1 m/z (qualifier).
 - **Aniline-d7** (IS): Q1: 101.1 m/z → Q3: 71.1 m/z (quantifier), 82.1 m/z (qualifier).

4. Data Processing and Quantification

- Integrate the peak areas for both the aniline and **Aniline-d7** SRM transitions.
- Calculate the ratio of the aniline peak area to the **Aniline-d7** peak area for each calibration standard.
- Construct a calibration curve by plotting this peak area ratio against the known concentration of aniline.
- Calculate the peak area ratio for the unknown sample and determine its aniline concentration using the linear regression equation from the calibration curve.

The following workflow diagram visualizes this experimental process.



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Caption: Workflow for quantification using **Aniline-d7** as an internal standard.

Conclusion

Aniline-d7 is a high-purity, well-characterized stable isotope-labeled compound whose physical properties make it an exemplary internal standard for quantitative mass spectrometry. Its predictable mass shift, chemical similarity to unlabeled aniline, and well-documented safety profile provide researchers with a reliable tool for achieving accuracy and precision in complex analytical workflows. A thorough understanding of its properties, from solubility to isotopic purity, is the first step toward its successful implementation in drug development, environmental analysis, and fundamental scientific research.

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